Acetylshikonin

Übersicht

Beschreibung

Acetylshikonin is a naphthoquinone derivative primarily extracted from certain species of the family Boraginaceae, including Lithospermum erythrorhizon, Arnebia euchroma, and Arnebia guttata. These plants have been traditionally used in Chinese medicine for treating burns, carbuncles, measles, and skin eruptions .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Acetylshikonin has shown promise in anticancer research due to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines . Studies have demonstrated its effectiveness against colorectal cancer, hepatocellular carcinoma, and breast cancer cells. It operates through multiple pathways, including the inhibition of topoisomerase enzymes and induction of cell cycle arrest . The compound’s low cytotoxicity towards normal cells makes it a potential candidate for further investigation as a cancer therapeutic agent.

Obesity and NAFLD Treatment

In the context of metabolic disorders, Acetylshikonin has been evaluated for its efficacy in preventing obesity and non-alcoholic fatty liver disease (NAFLD) . Research on animal models has shown that Acetylshikonin can reduce body weight, improve lipid profiles, and decrease hepatic enzyme levels, suggesting a regulatory effect on lipid metabolism and anti-inflammatory actions .

Anti-inflammatory Applications

The anti-inflammatory properties of Acetylshikonin are well-documented, with studies indicating its potential to inhibit pro-inflammatory cytokines and mediators such as TNF-α . This makes it a subject of interest for treating chronic inflammatory diseases, including arthritis and inflammatory bowel disease.

Cell Culture and Production Enhancement

Acetylshikonin’s role in enhancing the production of secondary metabolites in cell cultures is significant . Techniques such as elicitation, precursor feeding, and genetic modification have been explored to increase its yield in vitro, which is crucial for its commercial and medicinal applications.

Antimicrobial Applications

The antimicrobial activity of Acetylshikonin extends to antibacterial and antifungal effects, making it a potential natural preservative and therapeutic agent . Its ability to combat a range of pathogens, including drug-resistant strains, is particularly valuable in the development of new antimicrobial drugs.

Antioxidant Applications

Acetylshikonin exhibits strong antioxidant properties, which are beneficial in combating oxidative stress and may contribute to its protective effects against various diseases . Its role in neutralizing free radicals and protecting cellular components from oxidative damage is a key area of research, especially in the context of aging and neurodegenerative diseases.

Wirkmechanismus

Target of Action

Acetylshikonin, a naphthoquinone derivative, primarily targets Acetylcholinesterase (AChE) and Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and 3 (RIPK3) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and plays a crucial role in nerve signal transmission. RIPK1 and RIPK3 are key regulators of necroptosis, a form of programmed cell death .

Mode of Action

Acetylshikonin interacts with its targets to induce various cellular changes. It acts as an AChE inhibitor , preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . In the context of cancer, acetylshikonin induces necroptosis in non-small cell lung cancer (NSCLC) cells through the RIPK1/RIPK3-dependent pathway . It also inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Epidermal Growth Factor Receptor (EGFR) pathways .

Biochemical Pathways

Acetylshikonin affects several biochemical pathways. It promotes oxidative stress, leading to lipid oxidation and down-regulation of glutathione peroxidase 4 (GPX4) , a key enzyme in the antioxidant defense system . It also induces G2/M phase arrest in lung cancer cells, halting cell cycle progression . Furthermore, it activates the endoplasmic reticulum stress-activated PERK/eIF2α/CHOP pathway in oesophageal squamous cell carcinoma .

Pharmacokinetics

Pharmacokinetic studies suggest that acetylshikonin has a wide distribution but poor absorption . This could impact its bioavailability and effectiveness as a therapeutic agent. Further investigations are needed to fully understand its pharmacokinetic properties.

Result of Action

Acetylshikonin’s interaction with its targets leads to various molecular and cellular effects. It significantly reduces cell viability, increases the apoptotic rate, and inhibits cell migration . It also induces chromatin condensation and increases cell membrane permeability, leading to an increase in necrotic cells .

Action Environment

The action, efficacy, and stability of acetylshikonin can be influenced by various environmental factors. It’s worth noting that the compound’s broad pharmacological properties, including anticancer, anti-inflammatory, lipid-regulatory, antidiabetic, antibacterial, antifungal, antioxidative, neuroprotective, and antiviral effects, suggest it may interact with a diverse range of environmental factors .

Eigenschaften

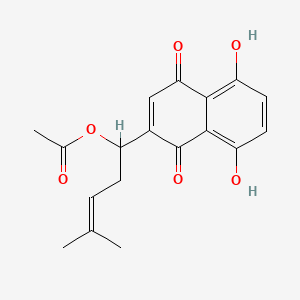

IUPAC Name |

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFXUXZJJKTDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909976 | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54984-93-9, 23444-71-5, 24502-78-1, 106295-33-4 | |

| Record name | Acetylshikonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054984939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkannin, monoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylshikonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ARNEBIN-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2,2-bis(1-phenyl-5-tetrazolyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1222505.png)

![1-(2-Furanylmethyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1222506.png)

![4-[1-(4-fluorophenyl)ethyl]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1222507.png)

![2-Chloro-5-{5-[2-cyano-2-(4-methoxy-phenylcarbamoyl)-vinyl]-furan-2-yl}-benzoic acid](/img/structure/B1222510.png)

![(1R,9S,10R)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1222515.png)

![3-[[3-[(4-Acetamidophenyl)sulfonylamino]-1,4-dihydroquinoxalin-2-yl]imino]-6-oxo-1-cyclohexa-1,4-dienecarboxylic acid](/img/structure/B1222516.png)

![4-phenyl-3-[2-(phenylmethylthio)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1222523.png)

![1-amino-3-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea](/img/structure/B1222524.png)

![(1S,9S)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B1222525.png)

![4-methyl-N-[2-(phenylmethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B1222529.png)

![N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]-4-methylbenzamide](/img/structure/B1222530.png)